molecular formula C19H20ClN3O4S B2483021 4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene CAS No. 1025588-81-1

4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

Cat. No.: B2483021
CAS No.: 1025588-81-1
M. Wt: 421.9
InChI Key: PTEJQPYIPWNLBO-QPJJXVBHSA-N
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Description

4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Cancer Research

4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a chemical compound utilized in the synthesis of novel inhibitors targeting anti-apoptotic proteins. One prominent example is ABT-263, a Bcl-2 inhibitor, which demonstrates significant potential in cancer treatment. The synthesis of ABT-263 involves key intermediates like 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enyl]methyl}piperazin-1-yl)benzoic acid and 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, emphasizing the complex chemistry and potential of this compound in developing anticancer drugs (Wang et al., 2008).

Applications in Polymer and Materials Science

This chemical compound also shows relevance in materials science, particularly in synthesizing new types of soluble thermally stable polymers. For instance, aromatic poly(sulfone sulfide amide imide)s are synthesized using a novel diamine monomer containing flexible sulfone, sulfide, and amide units. The unique properties of these polymers, such as thermal stability and solubility, make them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Role in Organic Synthesis and Chemical Transformations

Additionally, the compound is involved in various organic synthesis processes and chemical transformations. One such example is its role in desulfurative chlorination of alkyl phenyl sulfides, a process that can produce elimination-sensitive β-chloro carbonyl and nitro compounds. This process showcases the compound's utility in generating structurally diverse molecules, which can be pivotal in pharmaceuticals and other chemical industries (Canestrari et al., 2017).

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJQPYIPWNLBO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.